molecular formula C8H3BrF4N2O B13427790 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B13427790
M. Wt: 299.02 g/mol
InChI Key: PXPSFHDMLZSIJE-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine atoms into the benzimidazole ring.

    Methoxylation: Introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: It may participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like halides, acids, or bases.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted benzimidazoles.

Scientific Research Applications

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole could have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible development as a pharmaceutical agent.

    Industry: Use in the production of specialized chemicals.

Mechanism of Action

The mechanism of action would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-benzimidazole
  • 6-Bromo-1H-benzimidazole
  • Trifluoromethoxy-benzimidazole

Uniqueness

The unique combination of bromine, fluorine, and trifluoromethoxy groups in 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole might confer distinct chemical and biological properties compared to other benzimidazoles.

Properties

Molecular Formula

C8H3BrF4N2O

Molecular Weight

299.02 g/mol

IUPAC Name

4-bromo-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2O/c9-5-6-4(14-2-15-6)1-3(10)7(5)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

PXPSFHDMLZSIJE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)OC(F)(F)F)Br)N=CN2

Origin of Product

United States

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